molecular formula C33H39N6O4P B6328018 1-Benzyl-3-methylimidazolium phosphate;  99% CAS No. 495379-51-6

1-Benzyl-3-methylimidazolium phosphate; 99%

Cat. No. B6328018
CAS RN: 495379-51-6
M. Wt: 614.7 g/mol
InChI Key: HDBIJSNORCWRDR-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-methylimidazolium phosphate, or BMP, is an organic compound that has recently been studied for its potential applications in scientific research. BMP has been found to be useful in a variety of laboratory experiments, due to its unique chemical and physical properties. This compound has many advantages, such as its low toxicity, high solubility, and wide range of applications.

Scientific Research Applications

BMP has been studied for its potential applications in a variety of scientific research areas. It has been found to be useful in the synthesis of other organic compounds, as well as in the study of enzyme kinetics and protein folding. BMP has also been studied for its potential applications in drug delivery, as it has been found to be effective in transporting drugs through the body.

Mechanism of Action

The mechanism of action of BMP is still being studied, but it is believed to be related to its ability to bind to and stabilize proteins and enzymes. BMP has been found to be effective in stabilizing proteins and enzymes, and this has been found to be useful in a variety of laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMP are still being studied, but it has been found to have a low toxicity and a wide range of applications. BMP has been found to be useful in the synthesis of other organic compounds, as well as in the study of enzyme kinetics and protein folding. BMP has also been studied for its potential applications in drug delivery, as it has been found to be effective in transporting drugs through the body.

Advantages and Limitations for Lab Experiments

The advantages of using BMP in laboratory experiments include its low toxicity, high solubility, and wide range of applications. BMP is also relatively easy to synthesize, making it a useful compound for laboratory experiments. However, BMP has some limitations, such as its limited shelf life and the potential for it to interfere with other compounds in the experiment.

Future Directions

As BMP continues to be studied, there are many potential future directions for its use. BMP could potentially be used in the development of new drugs, as well as in the study of enzyme kinetics and protein folding. BMP could also be used in the development of new materials, such as for drug delivery systems or for the synthesis of other organic compounds. Additionally, BMP could be used in the development of new sensors and diagnostic tools. Finally, BMP could be used in the study of cellular processes, such as cell signaling and metabolism.

Synthesis Methods

BMP can be synthesized in a two-step reaction, beginning with the reaction of 1-benzyl-3-methylimidazole with phosphorous oxychloride. The reaction of these two compounds produces 1-benzyl-3-methylimidazolium chloride, which is then reacted with sodium phosphate to produce 1-benzyl-3-methylimidazolium phosphate, or BMP. This two-step synthesis method is relatively simple and can be easily performed in a laboratory setting.

properties

IUPAC Name

1-benzyl-3-methylimidazol-3-ium;phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H13N2.H3O4P/c3*1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;1-5(2,3)4/h3*2-8,10H,9H2,1H3;(H3,1,2,3,4)/q3*+1;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBIJSNORCWRDR-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC2=CC=CC=C2.C[N+]1=CN(C=C1)CC2=CC=CC=C2.C[N+]1=CN(C=C1)CC2=CC=CC=C2.[O-]P(=O)([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N6O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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